N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 2-chloro-3-pyridyl group, a methyl group, and a phenyl group
Properties
Molecular Formula |
C19H14ClN5O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN5O/c1-25-18-14(11-22-25)13(10-16(23-18)12-6-3-2-4-7-12)19(26)24-15-8-5-9-21-17(15)20/h2-11H,1H3,(H,24,26) |
InChI Key |
NAUSZFMEJQPARF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine derivatives with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-pyridyl)-N’-phenylurea: A compound with similar structural features and biological activities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another pyrazolopyridine derivative with comparable chemical properties.
Quinolinyl-pyrazoles: Compounds with a related core structure and potential pharmacological applications.
Uniqueness
N~4~-(2-CHLORO-3-PYRIDYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a pyrazolo[3,4-b]pyridine core with a 2-chloro-3-pyridyl group, a methyl group, and a phenyl group makes it distinct from other similar compounds.
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